molecular formula C17H14N2O3 B1307539 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid CAS No. 76972-40-2

3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid

Cat. No. B1307539
CAS RN: 76972-40-2
M. Wt: 294.3 g/mol
InChI Key: FDEHZLRHPXQYOR-UHFFFAOYSA-N
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Description

The compound 3-(1-Oxo-4-phenylphthalazin-2(1H)-yl)propanoic acid is a derivative of phthalazine, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The specific structure mentioned includes a propanoic acid moiety attached to the phthalazine core, which itself is substituted with a phenyl group and an oxo group. This type of compound is of interest due to its potential biological activity and the presence of multiple functional groups that may interact with biological targets.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do provide insight into related synthetic methods. For instance, the synthesis of 3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione derivatives is reported using a multi-component reaction involving aldehydes, cyclic 1,3-diketones, and phthalhydrazide in the presence of hexafluoro-2-propanol (HFIP) as a catalyst . This method, due to its one-pot nature and the use of HFIP, suggests a potential route for synthesizing related phthalazine derivatives, possibly including the compound of interest, by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is characterized by the presence of a fused benzene and pyrazine ring. The substitution at the 1-position with an oxo group and at the 4-position with a phenyl group would influence the electronic distribution and potentially the reactivity of the molecule. The propanoic acid moiety would introduce acidity and the potential for hydrogen bonding, which could be relevant in interactions with biological molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include moderate solubility in polar organic solvents due to the presence of both hydrophobic (phenyl) and hydrophilic (propanoic acid) groups. The compound's melting point, boiling point, and specific optical rotation would depend on the precise arrangement of atoms and the purity of the compound. Its acidity would be a defining chemical property, influencing its behavior in different pH environments. The provided papers do not offer specific data on these properties for the compound .

Scientific Research Applications

Anticancer Activity Compounds related to 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid have shown promise in anticancer research. Particularly, the synthesis of S-glycosyl and S-alkyl derivatives of triazinone compounds, similar in structure to the compound , has been explored for their anticancer properties. These synthesized compounds, specifically the derivatives 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12) and 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]tr-iazin-7-yl)propanoic acid (18), displayed active cytotoxic properties against different cancer cell lines (Saad & Moustafa, 2011).

Polybenzoxazine Chemistry Research in the field of polybenzoxazine has identified phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound structurally related to this compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach demonstrates the potential of renewable phloretic acid in providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, indicating a path towards sustainable alternatives in material science (Trejo-Machin et al., 2017).

Antimicrobial Applications In the realm of antimicrobial research, compounds similar to this compound have been synthesized and studied for their potential. For instance, new triazolo-, oxadiazolo-, thiadiazol-, and pyrazolo-phthalazine derivatives have been synthesized and identified to investigate their antimicrobial activity, indicating the potential for new therapeutic agents in this area (El-Hashash et al., 2012).

properties

IUPAC Name

3-(1-oxo-4-phenylphthalazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-15(21)10-11-19-17(22)14-9-5-4-8-13(14)16(18-19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEHZLRHPXQYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248459
Record name 1-Oxo-4-phenyl-2(1H)-phthalazinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76972-40-2
Record name 1-Oxo-4-phenyl-2(1H)-phthalazinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76972-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-4-phenyl-2(1H)-phthalazinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)PROPANOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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